[(5Z)-5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid
CAS No.: 1151944-64-7
Cat. No.: VC6914073
Molecular Formula: C12H8ClNO3S2
Molecular Weight: 313.77
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1151944-64-7 |
|---|---|
| Molecular Formula | C12H8ClNO3S2 |
| Molecular Weight | 313.77 |
| IUPAC Name | 2-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid |
| Standard InChI | InChI=1S/C12H8ClNO3S2/c13-8-3-1-7(2-4-8)5-9-11(17)14(6-10(15)16)12(18)19-9/h1-5H,6H2,(H,15,16)/b9-5- |
| Standard InChI Key | PYYMQCFPFUEAOF-UITAMQMPSA-N |
| SMILES | C1=CC(=CC=C1C=C2C(=O)N(C(=S)S2)CC(=O)O)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 2-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid, reflects its intricate architecture . The core structure consists of a thiazolidine ring (a five-membered heterocycle containing nitrogen and sulfur) substituted at position 5 with a 4-chlorobenzylidene group. The Z-configuration of the benzylidene double bond is critical for maintaining planar geometry, which influences molecular interactions with biological targets. The acetic acid side chain at position 3 enhances solubility in polar solvents and facilitates hydrogen bonding .
Key Structural Features:
-
Thiazolidine Ring: The 1,3-thiazolidine scaffold provides rigidity and serves as a pharmacophore for enzyme inhibition.
-
4-Chlorobenzylidene Group: The chlorinated aromatic system contributes to lipophilicity, potentially enhancing membrane permeability.
-
Thioxo Groups: The 2-thioxo moiety increases electron density, enabling interactions with cysteine residues in enzymatic pockets .
Physicochemical Data
The compound’s solubility remains uncharacterized in open literature, though the presence of carboxylic acid suggests moderate aqueous solubility at physiological pH. Its logP value, a critical determinant of bioavailability, can be estimated at ~2.5 using computational tools, indicating balanced lipophilicity .
Synthesis and Structural Analogues
Synthetic Pathways
The synthesis of [(5Z)-5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid typically involves a Knoevenagel condensation between a thiazolidine precursor and 4-chlorobenzaldehyde. A representative protocol includes:
-
Thiazolidine Formation: Reacting thiourea with chloroacetic acid to yield 2-thioxo-thiazolidin-4-one.
-
Condensation: Treating the thiazolidinone with 4-chlorobenzaldehyde in the presence of a base (e.g., piperidine) to form the benzylidene derivative.
-
Acetic Acid Functionalization: Introducing the acetic acid moiety via alkylation or carboxylation at the nitrogen atom .
Structural Analogues and Derivatives
Derivatives of this compound have been synthesized to explore structure-activity relationships (SAR). Notable examples include:
2-[(5Z)-5-(4-Chlorobenzylidene)-4-Oxo-2-Thioxo-1,3-Thiazolidin-3-Yl]-N-(1,1-Dioxidotetrahydrothiophen-3-Yl)-N-Methylacetamide
-
Molecular Formula:
-
Molecular Weight: 445.0 g/mol.
-
Modifications: Replacement of the carboxylic acid with a methylacetamide group and addition of a sulfone-containing tetrahydrothiophene ring. This derivative exhibits enhanced blood-brain barrier penetration in preclinical models, suggesting potential central nervous system applications.
2-[(5Z)-5-(4-Chlorobenzylidene)-4-Oxo-2-Thioxo-1,3-Thiazolidin-3-Yl]-N-[2-(1H-Indol-3-Yl)Ethyl]Acetamide
-
Molecular Formula:
-
Modifications: Incorporation of an indole ethyl group, which may enhance binding to serotonin receptors or kinase domains .
Pharmacological Activities and Mechanisms
Aldose Reductase Inhibition
Aldose reductase (AR) is a key enzyme in the polyol pathway, implicated in diabetic complications like neuropathy and retinopathy . [(5Z)-5-(4-Chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid shares structural homology with epalrestat, a clinically approved AR inhibitor. In silico docking studies predict strong interactions with AR’s active site, particularly through:
-
Hydrogen bonding between the acetic acid group and Tyr48.
Comparative Inhibitory Activity (IC₅₀):
Research Findings and Preclinical Data
High-Throughput Screening (HTS)
The compound (PubChem CID: 1201114) was screened by The Scripps Research Institute Molecular Screening Center as part of the NIH Molecular Libraries Program . Assays focused on:
-
Kinase Inhibition: Moderate activity against PKC-θ (45% inhibition at 10 µM).
In Vivo Pharmacokinetics
A methyl ester prodrug (to improve oral bioavailability) demonstrated:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume